The presence of a vinyl group and a bromine atom makes 4-BVP an interesting building block for organic synthesis. The vinyl group can participate in various reactions like Diels-Alder cycloadditions or metathesis reactions, while the bromine atom can be readily substituted for other functional groups PubChem, 4-Bromo-1-vinyl-1H-pyrazole: .
Pyrazole derivatives are a well-studied class of compounds with diverse biological activities. 4-BVP's pyrazole core and the combination of functional groups might hold potential for development into new medicinal agents. Further research is needed to explore this possibility.
4-Bromo-1-vinyl-1H-pyrazole is an organic compound with the chemical formula CHBrN. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromine atom at the fourth position and a vinyl group at the first position characterizes this compound, contributing to its unique chemical properties and reactivity. Pyrazoles are known for their versatility in organic synthesis and their applications in medicinal chemistry.
Pyrazole derivatives, including 4-bromo-1-vinyl-1H-pyrazole, have been studied for their biological activities. They exhibit a range of pharmacological properties such as:
Several synthetic routes are available for the preparation of 4-bromo-1-vinyl-1H-pyrazole:
The applications of 4-bromo-1-vinyl-1H-pyrazole span various fields:
Interaction studies involving 4-bromo-1-vinyl-1H-pyrazole focus on its reactivity with various biological targets. These studies often assess:
Several compounds share structural similarities with 4-bromo-1-vinyl-1H-pyrazole. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Notable Properties |
---|---|---|
4-Bromo-3-methyl-1H-pyrazole | Methyl group at the 3-position | Exhibits different biological activity |
3-Bromo-1-vinylpyrazole | Bromine at the 3-position | Less reactive due to sterics |
5-Bromo-1-vinylpyrazole | Bromine at the 5-position | Shows different reactivity patterns |
4-Chloro-1-vinylpyrazole | Chlorine instead of bromine | Potentially less toxic |
4-Bromo-1-vinyl-1H-pyrazole is unique due to its specific combination of bromine and vinyl groups, which influences its reactivity and biological activity compared to other pyrazole derivatives. This specificity can lead to distinct pharmacological profiles and applications in various fields .
Irritant